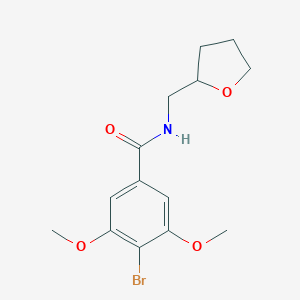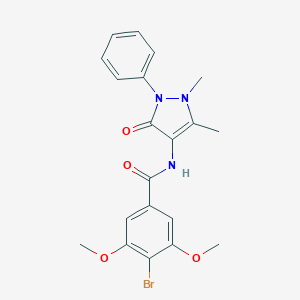
N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide, also known as BDFS, is a sulfonamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties, which make it a valuable tool for drug discovery and development.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide involves the inhibition of certain enzymes and proteins, such as carbonic anhydrase and cyclooxygenase. By inhibiting these targets, N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide can reduce the activity of cancer cells, inflammatory cells, and bacteria, leading to a potential therapeutic effect.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antibacterial activity. The compound has also been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and kill bacteria.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide in lab experiments is its high potency and selectivity towards certain enzymes and proteins. This makes it a valuable tool for studying the mechanisms of disease and developing new drugs. However, one of the limitations of N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide is its potential toxicity and side effects, which can limit its use in certain applications.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide, including the development of new analogs and derivatives with improved potency and selectivity. Additionally, the compound could be further studied for its potential applications in other diseases, such as viral infections and autoimmune disorders. Finally, the use of N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide in combination with other drugs or therapies could be explored, in order to enhance its therapeutic effects and reduce potential side effects.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 4-bromophenylamine with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
properties
Product Name |
N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Molecular Formula |
C12H8BrF2NO2S |
Molecular Weight |
348.16 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-6-3-9(14)7-11(12)15/h1-7,16H |
InChI Key |
DRZYSUGVTZVSCM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Br |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)




![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)


![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)